![molecular formula C10H7BrO2 B2414668 Methyl 3-(3-bromophenyl)prop-2-ynoate CAS No. 204459-05-2](/img/structure/B2414668.png)
Methyl 3-(3-bromophenyl)prop-2-ynoate
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Overview
Description
“Methyl 3-(3-bromophenyl)prop-2-ynoate” is a chemical compound with the formula C10H7BrO2 and a molecular weight of 239.07 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-bromophenyl)prop-2-ynoate” consists of a methyl ester group (OCO), a prop-2-ynoate group (C#C), and a 3-bromophenyl group (C6H4Br) .Scientific Research Applications
Synthesis of Indole Derivatives
“Methyl 3-(3-bromophenyl)prop-2-ynoate” can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes the compound valuable for developing new useful derivatives.
Biological Potential of Indole Derivatives
The compound can be used to create indole derivatives that have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . For example, indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Activities
“Methyl 3-(3-bromophenyl)prop-2-ynoate” can be used to synthesize 3-methyl-2-phenyl-1-substituted-indole derivatives, which have been investigated for their anti-inflammatory (in vitro and in vivo) and analgesic activities .
[3 + 2] Cycloadditions
The compound can be involved in [3 + 2] cycloaddition reactions . These reactions are a type of cycloaddition reaction that occur between a dipolarophile and a 1,3-dipole, resulting in a five-membered ring. This makes “Methyl 3-(3-bromophenyl)prop-2-ynoate” useful in the synthesis of complex organic compounds .
Regioselectivity Patterns in Cycloaddition Reactions
“Methyl 3-(3-bromophenyl)prop-2-ynoate” can be used to study regioselectivity patterns in cycloaddition reactions . Understanding these patterns can help in the design and synthesis of new compounds with desired properties .
Synthesis of Acridine-Based Dipolarophiles
The compound can be used in the synthesis of acridine-based dipolarophiles . These dipolarophiles can then be used in cycloaddition reactions with unstable benzonitrile N-oxides .
Future Directions
properties
IUPAC Name |
methyl 3-(3-bromophenyl)prop-2-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVFWERMIWOLBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromophenyl)prop-2-ynoate | |
CAS RN |
204459-05-2 |
Source
|
Record name | methyl 3-(3-bromophenyl)prop-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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